molecular formula C19H16BrN3O2 B11111627 N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

Cat. No.: B11111627
M. Wt: 398.3 g/mol
InChI Key: JGJDRDSESQPAPZ-SSDVNMTOSA-N
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Description

N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a brominated phenyl group, a naphthyl group, and an acetohydrazide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 2-naphthylamine in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting Schiff base is then reacted with hydrazine hydrate to form the final acetohydrazide product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic hydroxyl group would yield quinone derivatives, while reduction of the imine group would produce the corresponding amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a candidate for drug development.

    Medicine: Its ability to interact with biological targets suggests potential therapeutic applications.

    Industry: The compound can be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-[(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl]acetohydrazide
  • N’-[(E)-(5-Bromo-2-thienyl)methylidene]-2-[(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl]acetohydrazide
  • N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-[(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl]acetohydrazide

Uniqueness

N’-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is unique due to the presence of the naphthyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H16BrN3O2

Molecular Weight

398.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide

InChI

InChI=1S/C19H16BrN3O2/c20-16-6-8-18(24)15(9-16)11-22-23-19(25)12-21-17-7-5-13-3-1-2-4-14(13)10-17/h1-11,21,24H,12H2,(H,23,25)/b22-11+

InChI Key

JGJDRDSESQPAPZ-SSDVNMTOSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=C(C=CC(=C3)Br)O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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